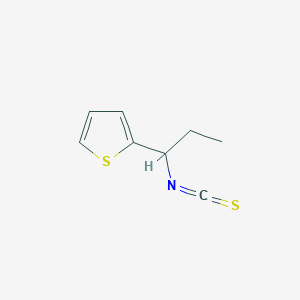

2-(1-Isothiocyanatopropyl)thiophene

説明

Structure

3D Structure

特性

IUPAC Name |

2-(1-isothiocyanatopropyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NS2/c1-2-7(9-6-10)8-4-3-5-11-8/h3-5,7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATCHVMZAHTNPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CS1)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthetic Pathways of Thiophene Derivatives

Identification of Natural Sources of Thiophenes in Flora and Microorganisms

The distribution of naturally occurring thiophenes is most prominent within specific families of the plant kingdom and certain microbial species. These compounds often play a role in the organism's defense mechanisms. mdpi.comencyclopedia.pub

The Asteraceae (sunflower family) is the most well-known and extensively studied plant family for its production of a diverse array of thiophene (B33073) derivatives. mdpi.comencyclopedia.pubnih.gov Genera such as Tagetes (marigolds), Echinops (globe thistles), Artemisia, Pluchea, and Porophyllum are particularly rich sources of these sulfur-containing compounds. researchgate.netmdpi.comencyclopedia.pubnih.gov In these plants, thiophenes can be found in various tissues, including roots, shoots, and flowers, with the roots often being the primary site of biosynthesis. scispace.com

Table 1: Examples of Thiophene-Producing Genera in the Asteraceae Family

| Genera | Common Name | Example Thiophene Derivatives |

| Tagetes | Marigold | 5-(3-buten-1-ynyl)-2,2'-bithienyl (BBT), α-terthienyl |

| Echinops | Globe Thistle | 2-(Penta-1,3-diynyl)-5-(3,4-dihydroxybut-1-ynyl)thiophene |

| Artemisia | Wormwood | Various polyacetylene-derived thiophenes |

| Pluchea | Fleabane | Thiophene derivatives with demonstrated enzymatic inhibition |

| Porophyllum | Poreleaf | Various mono-, bi-, and ter-thiophenes |

Thiophene derivatives are not exclusive to the plant kingdom. Certain microorganisms are also capable of synthesizing these compounds. Notably, species of actinomycetes, such as Streptomyces, and some fungi, including those from the genus Penicillium, have been identified as producers of thiophene metabolites. mdpi.comencyclopedia.pubnih.gov

Elucidation of Proposed Biosynthetic Routes for Thiophene Cores

The biosynthesis of the thiophene ring in higher plants is a complex process that is intrinsically linked to fatty acid and polyacetylene metabolism. mdpi.comnih.gov

The carbon backbone of naturally occurring thiophenes is derived from long-chain fatty acids, typically oleic acid. nih.gov Through a series of desaturation and acetylenation reactions, these fatty acids are converted into polyacetylenes, which are highly unsaturated molecules containing multiple triple bonds. nih.govmdpi.com These polyacetylenes serve as the direct precursors for the formation of the thiophene ring. mdpi.comnih.gov The conversion of linoleic acid to crepenynic acid is a key initial step in the formation of polyacetylenes within the Asteraceae family. mdpi.com

The transformation of polyacetylene precursors into the thiophene ring involves a series of enzymatic steps, although not all enzymes in the pathway have been fully characterized. The key steps are believed to involve:

Desaturases and Acetylenases: These enzymes are responsible for introducing double and triple bonds into the fatty acid chain to form the polyacetylene backbone. nih.gov A notable class of enzymes involved are the FAD2-related desaturases, which have been shown to be involved in the formation of acetylenic bonds. nih.gov

Sulfur Insertion: The incorporation of the sulfur atom into the polyacetylene chain is a critical step. The exact mechanism and the enzymatic machinery responsible for this are still under investigation. It is proposed that a sulfur donor, possibly from cysteine, provides the sulfur atom which is then incorporated into the carbon chain, leading to the cyclization and formation of the aromatic thiophene ring. nih.gov

Potential Biogenetic Relevance to the 2-(1-Isothiocyanatopropyl)thiophene Structural Framework

While the natural occurrence of this compound has not been definitively established in scientific literature, a plausible biosynthetic pathway can be hypothesized based on known metabolic routes for thiophenes and isothiocyanates in plants.

The formation of the 2-propylthiophene (B74554) core likely follows the established polyacetylene pathway common in the Asteraceae family. A C10 or a longer polyacetylene precursor, derived from a fatty acid, would undergo modifications including desaturation, chain shortening, and the crucial sulfur incorporation and cyclization to form the thiophene ring with a propyl side chain at the C-2 position.

The isothiocyanate (-N=C=S) group is typically biosynthesized in plants, most notably in the Brassicales order, from amino acid precursors via glucosinolates. nih.gov This process involves:

Amino Acid Elongation: The side chain of an amino acid, such as alanine (B10760859) or methionine, is elongated.

Glucosinolate Core Formation: The modified amino acid is converted to a glucosinolate, a class of sulfur-containing glucosides.

Hydrolysis by Myrosinase: Upon tissue damage, the enzyme myrosinase hydrolyzes the glucosinolate, leading to an unstable intermediate. nih.gov

Rearrangement to Isothiocyanate: This intermediate then rearranges to form the corresponding isothiocyanate. nih.gov

Given that isothiocyanate biosynthesis via glucosinolates is not characteristic of the Asteraceae family, the formation of this compound likely involves a different mechanism. A plausible hypothesis is the conjugation of an isothiocyanate precursor to a pre-formed 2-propylthiophene moiety . This could potentially involve:

The biosynthesis of a simple isothiocyanate donor molecule from an amino acid.

An uncharacterized enzymatic reaction that facilitates the attachment of the isothiocyanate group to the propyl side chain of the thiophene derivative.

It is also conceivable that a unique biosynthetic pathway exists within certain, yet to be studied, plant species that combines elements of both polyacetylene and amino acid metabolism to directly produce this specific compound. However, without direct experimental evidence, this remains speculative. Further research into the secondary metabolism of thiophene-producing plants is required to elucidate the precise biosynthetic origin of such hybrid structures.

Molecular and Cellular Mechanisms of Action of 2 1 Isothiocyanatopropyl Thiophene

Investigation of Biological Target Interactions and Ligand Binding

The biological activity of any compound is fundamentally rooted in its ability to interact with specific molecular targets within the cell. For 2-(1-Isothiocyanatopropyl)thiophene, research has begun to elucidate its interactions with various enzymes, receptors, and transporters, revealing a complex and multifaceted mechanism of action.

Enzyme Inhibition and Activation Mechanisms

The modulation of enzyme activity is a key mechanism by which bioactive compounds can influence physiological and pathological processes. Studies have explored the effects of this compound on several key enzymes.

The inhibitory potential of a series of thiophene-containing isothiocyanates, including this compound, has been evaluated against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical mediators of inflammation. In these investigations, some derivatives demonstrated notable inhibitory activity.

Further research has highlighted the inhibitory capabilities of isothiocyanate-bearing thiophene (B33073) carboxamides against other significant enzymes. For instance, certain derivatives have been shown to inhibit IκB kinase β (IKKβ), a crucial enzyme in the NF-κB signaling pathway that governs inflammatory responses. Additionally, inhibitory effects have been observed against cathepsin D, an aspartic protease involved in various physiological processes, and glycogen (B147801) synthase kinase-3β (GSK-3β), a serine/threonine kinase implicated in numerous cellular functions including metabolism and cell signaling. The polyketide synthase Pks13, essential for the synthesis of mycolic acids in Mycobacterium tuberculosis, has also been identified as a target for inhibition by certain thiophene derivatives.

Table 1: Investigated Enzyme Targets of Thiophene Isothiocyanate Derivatives

| Enzyme Target | Investigated Effect | Reference |

|---|---|---|

| Cyclooxygenase (COX) | Inhibition | |

| Lipoxygenase (LOX) | Inhibition | |

| IκB kinase β (IKKβ) | Inhibition | |

| Cathepsin D | Inhibition | |

| Glycogen synthase kinase-3β (GSK-3β) | Inhibition | |

| Polyketide synthase 13 (Pks13) | Inhibition |

Receptor Agonism/Antagonism

In addition to enzyme modulation, the interaction of this compound with cellular receptors is another avenue for its biological activity. Research into thiophene-containing compounds has revealed interactions with serotonin (B10506) (5-HT) receptors and peroxisome proliferator-activated receptors (PPARs).

Specifically, certain thiophene-based compounds have been investigated for their activity at 5-HT2 receptors, which are involved in a wide range of physiological functions, including neurotransmission and smooth muscle contraction. Furthermore, the agonistic activity of thiophene derivatives on PPARs, a group of nuclear receptors that play a central role in the regulation of metabolism and inflammation, has been a subject of study.

Modulators of Transporter Activity

The activity of transporter proteins, which regulate the movement of substances across cellular membranes, can also be influenced by small molecules. Investigations into thiophene derivatives have explored their effects on monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin from the synaptic cleft. The modulation of these transporters can have significant implications for neurological function.

Modulation of Cellular Pathways and Signaling Cascades

The interactions of this compound at the molecular level translate into broader effects on cellular pathways and signaling cascades, influencing complex processes such as inflammation and cell fate.

Impact on Inflammatory Pathways and Cytokine Expression

Given its inhibitory effects on key inflammatory enzymes like COX, LOX, and IKKβ, it is plausible that this compound can modulate inflammatory pathways. The NF-κB signaling pathway, a central regulator of inflammation, is a likely target. Inhibition of IKKβ would prevent the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes. This can lead to a reduction in the expression of inflammatory cytokines, which are key signaling molecules that mediate the inflammatory response.

Interference with Cell Proliferation and Apoptosis Mechanisms

The cellular machinery controlling proliferation and programmed cell death (apoptosis) is another area where thiophene-containing isothiocyanates may exert an influence. Research on related compounds has demonstrated the potential to interfere with these fundamental processes. For instance, some thiophene derivatives have been shown to induce apoptosis in cancer cell lines. The precise mechanisms underlying these effects are still under investigation but may involve the modulation of key regulatory proteins and signaling pathways that govern the cell cycle and apoptosis.

Antioxidant Defense Systems and Free Radical Scavenging

Antioxidant defense systems, both enzymatic and non-enzymatic, are crucial for protecting cells from damage caused by reactive oxygen species (ROS). medcraveonline.com Enzymatic antioxidants like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) are the primary line of defense, directly eliminating active oxygen species. researchgate.net Non-enzymatic antioxidants, such as vitamins and polyphenols, function by intercepting and terminating free radical chain reactions. mdpi.com An imbalance between ROS production and the body's antioxidant capacity leads to oxidative stress, a condition implicated in numerous diseases. medcraveonline.comwordpress.com

Thiophene derivatives have demonstrated notable antioxidant and free-radical scavenging properties. nih.gov The antioxidant capacity of these compounds is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. nih.govmdpi.com In the DPPH assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow that can be measured spectrophotometrically. researchgate.net

Studies on various thiophene-2-carboxamide derivatives have revealed significant antioxidant potential. For instance, certain amino thiophene-2-carboxamide compounds exhibit substantial inhibition activity in the ABTS assay. nih.gov The antioxidant activity is influenced by the specific functional groups attached to the thiophene ring. Research on thieno[2,3-b]thiophene (B1266192) derivatives also highlights their potential as antioxidants, with their radical scavenging ability showing a dose-dependent relationship. ekb.eg Phenolic compounds, in particular, are known to possess strong antioxidant activity, which may contribute to the effects observed in some thiophene derivatives. jfda-online.com

Table 1: Antioxidant Activity of Selected Thiophene Derivatives

| Compound Class | Assay | Notable Activity | Reference |

|---|---|---|---|

| Amino thiophene-2-carboxamide | ABTS | Significant inhibition (e.g., 62.0% for compound 7a) | nih.gov |

| Thieno[2,3-b]thiophene | DPPH | Dose-dependent scavenging activity | ekb.eg |

This table is for illustrative purposes and synthesizes data from referenced studies on various thiophene derivatives, not specifically this compound.

Mechanistic Basis for Antimicrobial and Antiparasitic Activities

Thiophene-containing compounds represent a significant class of molecules with established anti-infective properties, including activity against bacteria, fungi, and parasites like Leishmania. semanticscholar.orgnih.gov The versatility of the thiophene ring allows for the synthesis of a wide array of derivatives with diverse biological effects. semanticscholar.org While the precise targets can vary, the mechanisms often involve disruption of fundamental cellular processes in the pathogen. semanticscholar.orgmdpi.com

Membrane Interaction and Cellular Permeability Alterations

A primary mechanism for many antimicrobial agents is the disruption of the microbial cell membrane. mdpi.commdpi.com The plasma membrane's selective permeability is vital for maintaining cellular integrity and ion gradients. uobabylon.edu.iq Agents that compromise this barrier can cause leakage of essential intracellular components, leading to cell death. uobabylon.edu.iqjmb.or.kr

Thiophene derivatives have been shown to exert their antimicrobial effects through membrane interactions. Some compounds are believed to target and interact with outer membrane proteins (OMPs) in Gram-negative bacteria. frontiersin.org Other studies, using scanning electron microscopy, have revealed that certain thiophene derivatives induce structural changes and rupture of the cell membrane in bacteria. mdpi.com The interaction can be driven by both electrostatic forces, between charged residues and phospholipids, and hydrophobic interactions with the membrane's acyl chains. plos.org The ability of a compound to induce membrane perturbations can correlate with its biological activity. nih.govrsc.org

The isothiocyanate group (-N=C=S) itself is known to contribute to antimicrobial activity, potentially by reacting with membrane proteins and altering their function, thereby increasing membrane permeability.

Inhibition of Nucleic Acid Synthesis or Replication

Another critical target for antimicrobial agents is the synthesis of DNA and RNA. libretexts.org The inhibition of enzymes essential for these processes, such as DNA polymerase, RNA polymerase, or topoisomerases like DNA gyrase, can halt microbial replication and transcription. libretexts.orguobabylon.edu.iq Because the enzymes involved in nucleic acid synthesis can differ between prokaryotic and eukaryotic cells, they can be a target for selective toxicity. libretexts.org

Antimicrobial compounds can interfere with various stages of nucleic acid synthesis, including the production of precursors (nucleotides), the unwinding of DNA (replication), or the transcription of DNA into RNA. uobabylon.edu.iqnih.gov For example, the rifamycin (B1679328) class of antibiotics functions by binding to the β subunit of DNA-dependent RNA polymerase, blocking the initiation of transcription. uobabylon.edu.iquobabylon.edu.iq Quinolones, on the other hand, inhibit DNA gyrase, preventing the necessary coiling and uncoiling of DNA during replication. uobabylon.edu.iquobabylon.edu.iq Some compounds may also act as DNA-intercalating agents, binding directly to the DNA molecule and disrupting its template function. mdpi.com

While direct evidence for this compound is not available, the inhibition of nucleic acid synthesis is a known mechanism for some classes of antimicrobial and antiparasitic drugs. nih.gov For instance, the antiparasitic drug metronidazole (B1676534) functions by causing DNA damage after its nitro group is reduced within the parasite. frontiersin.org It is plausible that certain thiophene derivatives could exert their effects through similar pathways, either by direct inhibition of key enzymes or by causing DNA damage.

Exploration of Molecular Interactions through Biophysical Studies

Biophysical techniques are essential for elucidating the molecular interactions between a compound and its biological targets. These studies provide insights into binding affinity, structural changes, and the thermodynamic forces driving the interaction.

Molecular docking is a computational biophysical method used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. nih.gov For example, docking studies with thiophene-2-carboxamide derivatives have been used to explain the interactions between these compounds and the amino acid residues within the active site of bacterial enzymes. nih.gov Such studies can help identify key structural features responsible for biological activity and guide the design of more potent derivatives.

Experimental biophysical methods are also crucial. Techniques like Trp fluorescence spectroscopy and circular dichroism can be used to study how a compound interacts with and inserts into lipid membranes. nih.gov Fluorescence quenching experiments can reveal how deeply a molecule penetrates the lipid bilayer, while circular dichroism can show whether the compound induces or undergoes structural changes, such as an increase in alpha-helical content, upon binding to membranes. nih.gov These methods are fundamental to understanding the mechanisms discussed in section 4.3.1. While specific biophysical studies on this compound are not prominent in the literature, the application of these techniques to related thiophene compounds has been valuable in characterizing their mechanisms of action. nih.gov

Structure Activity Relationship Sar and Computational Studies of 2 1 Isothiocyanatopropyl Thiophene and Its Analogs

Elucidation of Key Pharmacophoric Features for Biological Activity

Pharmacophore modeling identifies the essential spatial arrangement of molecular features necessary for biological activity. For thiophene-based isothiocyanates, the key pharmacophoric elements generally include the thiophene (B33073) ring, the electrophilic isothiocyanate (-N=C=S) group, and the linking alkyl chain.

The substitution pattern on the thiophene ring significantly modulates the electronic properties and, consequently, the biological activity of the molecule. nih.gov The nature and position of substituents can influence receptor binding, metabolic stability, and pharmacokinetic profiles. sci-hub.se

Research on various thiophene derivatives reveals that introducing electron-withdrawing groups (such as nitro or cyano groups) or electron-donating groups (like methoxy (B1213986) or methyl groups) at different positions can drastically alter efficacy. nih.govtandfonline.com For instance, in a series of tetrasubstituted thiophene anti-inflammatory agents, it was found that electron-withdrawing groups like 4-NO2 and 3-NO2 on a benzoyl moiety at position 5 did not enhance activity when paired with a methyl-substituted anilino group at position 2. However, activity moderately improved when the anilino group was substituted with a methoxy group. tandfonline.com In another study on thiazolo-thiophenes, derivatives with nitro substituents on the thiophene ring showed no activity against the main protease of SARS-CoV-2, whereas methyl- or bromo-substituted analogs displayed moderate activity. nih.gov

Unsubstituted thiophene rings can sometimes be susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to toxicity. Therefore, introducing electron-withdrawing substituents like nitrile or carbamyl groups can enhance the metabolic stability of the thiophene ring. nih.gov

Table 1: Effect of Thiophene Ring Substituents on Biological Activity of Analogous Compounds

| Base Scaffold | Substituent (Position) | Biological Activity Context | Observed Effect | Reference(s) |

| Tetrasubstituted Thiophene | R1=OCH3, R2=4-NO2 | Anti-inflammatory | Moderately improved activity | tandfonline.com |

| Tetrasubstituted Thiophene | R1=CH3, R2=4-Cl | Analgesic | Significantly enhanced activity | tandfonline.com |

| Thiazolo-thiophene | Nitro group | Antiviral (SARS-CoV-2 Mpro) | No activity | nih.gov |

| Thiazolo-thiophene | Methyl or Bromo group | Antiviral (SARS-CoV-2 Mpro) | Moderate activity | nih.gov |

| Arylazothiazole-thiophene | Thienyl (at position 4) | Anticancer (HepG2) | Greater activity than methyl or phenyl | sci-hub.se |

The alkyl chain that connects the thiophene ring to the isothiocyanate group plays a critical role in determining the molecule's lipophilicity and spatial orientation. These factors are crucial for crossing cell membranes and fitting into target protein binding pockets. nih.gov

Studies on analogous arylalkyl isothiocyanates have demonstrated that modifying the length of the alkyl chain can have a significant, though sometimes contradictory, impact on biological activity. For example, some research indicates that increasing the alkyl chain length up to six carbons enhances lipophilicity and inhibitory potency against certain cancer models. nih.gov In a study on N-nitrosomethylbenzylamine-induced esophageal tumorigenesis, 3-phenylpropyl isothiocyanate (PPITC) showed a stronger inhibitory effect than phenethyl isothiocyanate (PEITC), which has a shorter two-carbon chain. nih.gov Conversely, other studies have found that potency can decrease with a longer alkyl chain; for instance, benzyl (B1604629) isothiocyanate (BITC), with a one-carbon linker, was found to be more effective than PEITC in certain breast cancer cell lines. nih.gov

Branching in the alkyl chain also affects activity. A study on isothiocyanates derived from amino acid esters found that a compound derived from L-valine, which has a branched isopropyl group, exhibited the highest antibacterial activity among the tested compounds, suggesting that a short, branched chain was optimal in that context. mdpi.com

Table 2: Influence of Alkyl Chain Length on Biological Activity of Analogous Isothiocyanates

| Compound Series | Alkyl Chain Length | Biological Activity Context | Observed Trend | Reference(s) |

| Phenylalkyl ITCs | Increasing length (1 to 4 carbons) | Esophageal Tumorigenesis Inhibition | Potency increased from benzyl to phenylpropyl | nih.gov |

| Phenylalkyl ITCs | Increasing length (1 to 2 carbons) | Breast Cancer Inhibition | Potency decreased (benzyl > phenethyl) | nih.gov |

| Phenylalkyl ISCs/ITCs | Increasing length (2 to 6 carbons) | Melanoma Cell Proliferation | Longer chains slightly more effective | nih.gov |

| Amino Acid-derived ITCs | Branched (isopropyl) vs. Linear | Antibacterial | Branched chain showed highest activity | mdpi.com |

The thiophene ring is not merely a scaffold but an active participant in molecular interactions. As a bio-isosteric replacement for a phenyl ring, the sulfur heteroatom in thiophene introduces unique electronic and steric properties. nih.gov The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, enhancing binding affinity with biological targets. nih.gov

The aromaticity and electron-rich nature of the thiophene ring allow it to engage in favorable π-cationic or π-π stacking interactions within a protein's binding site. mdpi.com Computational studies on thiophene carboxamide derivatives showed that the electron-rich thiophene ring could form a new π-cationic interaction with a lysine (B10760008) residue (K-350) in the tubulin binding pocket, which improved the binding profile. mdpi.com The fusion of the thiophene ring with other heterocyclic systems, such as pyrimidine (B1678525) or thiazole, can lead to compounds with enhanced or novel biological activities by presenting additional interaction points. sci-hub.senih.gov

In Silico Approaches for SAR Elucidation and Compound Design

Computational methods are indispensable tools for predicting the biological potential of new chemical entities and for understanding the molecular basis of their activity. These approaches accelerate the drug design process by prioritizing compounds for synthesis and experimental testing. benthamdirect.comcolab.ws

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. rsc.org This method estimates the binding affinity and analyzes the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site. benthamdirect.com

For thiophene derivatives, docking studies have been widely used to rationalize their activity against various targets, including enzymes and receptors implicated in cancer and infectious diseases. researchgate.netnih.gov For example, docking studies of thiophene-based compounds into the active site of human carbonic anhydrase IX, a cancer-related protein, helped to explain the observed antiproliferative activity by revealing the binding energies and hydrogen bond interactions. rsc.org Similarly, docking of thiophene analogues into the colchicine-binding site of β-tubulin has been used to design potent anticancer agents. mdpi.com These simulations can guide the modification of the lead compound, such as 2-(1-isothiocyanatopropyl)thiophene, to optimize its fit and interactions within a specific target's binding pocket.

Table 3: Example of Molecular Docking Results for Analogous Thiophene Derivatives

| Compound/Analog | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Thiophene-based oxadiazole | Carbonic Anhydrase IX | -7.15 | His93, His95, His121, Thr203 | rsc.org |

| Thiophene Carboxamide (2b) | Tubulin (Colchicine site) | -7.99 | Cys-239, Leu-246, Ala-248, Lys-350 | mdpi.com |

| Thiophene Carboxamide (2e) | Tubulin (Colchicine site) | -8.11 | Cys-239, Leu-246, Ala-248, Lys-350 | mdpi.com |

| Aminoguanidine-Thiourea (S23) | DprE1 (M. tuberculosis) | -8.516 | Cys387, Tyr314 | colab.wsresearchgate.net |

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment. mdpi.com MD simulations calculate the atomic movements by solving Newton's equations of motion, providing insights into the conformational changes and the persistence of key interactions. conicet.gov.ar

MD simulations have been applied to study the relaxation of photoexcited thiophene, revealing the dynamics of ring-opening and closure. rsc.org In drug design, MD is used to validate docking poses and to ensure that the predicted binding is stable. Simulations of thiophene carboxamide derivatives complexed with tubulin showed that the ligand-protein complexes remained stable over a 100-nanosecond timescale, confirming the favorable binding predicted by docking. mdpi.com Analysis of the root-mean-square deviation (RMSD) during the simulation can indicate the stability of the complex; a low and stable RMSD value suggests a stable binding mode. nih.govmdpi.com Such studies are crucial for confirming whether an analog of this compound can form a lasting and stable interaction with its intended biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. scienceforecastoa.comresearchgate.net This approach is pivotal in drug discovery for predicting the activity of new chemical entities, thereby streamlining the design and synthesis process. scienceforecastoa.com For thiophene analogs, QSAR studies have been instrumental in identifying key molecular features that govern their therapeutic effects.

In the development of a QSAR model, a series of related compounds, such as various thiophene derivatives, are selected. mdpi.com Their biological activities are experimentally determined and quantified. Subsequently, a wide range of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. nih.gov These descriptors fall into several categories, including electronic (e.g., dipole moment, orbital energies), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) parameters. scienceforecastoa.com Using statistical techniques like multiple linear regression, a mathematical equation is generated that links a selection of these descriptors to the observed biological activity. researchgate.net

Studies on thiophene analogs have revealed the significant role of electronic parameters in modulating their biological activity. For instance, a QSAR study on a series of 43 thiophene analogs with anti-inflammatory properties demonstrated that the energy of the lowest unoccupied molecular orbital (ELUMO) and the dipole moment were dominant factors influencing their activity. nih.gov Similarly, QSAR models for thiazolidine-4-one derivatives with antitubercular activity showed that descriptors related to polarizability, electronegativity, and surface area had a positive correlation with activity. nih.gov These findings suggest that the electronic and steric profile of substituents on the thiophene ring is crucial for their interaction with biological targets.

The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques to ensure its robustness and reliability for screening new, untested compounds. mdpi.comchem-soc.si A validated QSAR model can serve as a powerful tool for the in silico design of novel derivatives of this compound with potentially enhanced activity. By analyzing the QSAR equation, chemists can prioritize modifications that favorably alter the key descriptors, such as adding substituents that modify the electronic distribution or steric bulk in a targeted manner.

Table 1: Key Molecular Descriptors in QSAR Studies of Thiophene Analogs

| Descriptor Type | Specific Descriptor Example | Biological Activity Correlation | Reference |

| Electronic | Energy of Lowest Unoccupied Molecular Orbital (ELUMO) | Positively correlated with anti-inflammatory activity. nih.gov | nih.gov |

| Electronic | Dipole Moment | Influences anti-inflammatory activity. nih.gov | nih.gov |

| Electronic | Electronegativity (GATSe2) | Positively correlated with antitubercular activity. nih.gov | nih.gov |

| Steric/Topological | Molecular Shape (Shal) | Positively correlated with antitubercular activity. nih.gov | nih.gov |

| Physicochemical | Polarizability (MLFER_S) | Positively correlated with antitubercular activity. nih.gov | nih.gov |

Quantum-Chemical Calculations and Electronic Parameter Analysis

Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful computational tools for investigating the electronic structure and properties of molecules. rsc.orgrsc.org These methods are used to predict molecular geometries, reaction pathways, and various electronic parameters that are fundamental to understanding a molecule's reactivity and intermolecular interactions. rsc.org For this compound and its analogs, these calculations provide deep insights into the electronic characteristics conferred by the thiophene ring and the isothiocyanate group.

A key aspect of electronic parameter analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org The energy of the HOMO (EHOMO) is related to a molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) reflects its ability to accept electrons. sapub.org The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. sapub.orgnih.gov

Other calculated quantum-chemical parameters such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω) further characterize the molecule's reactivity profile. sapub.org For instance, a molecule with high hardness is less reactive, whereas a high electrophilicity index suggests a strong capacity to accept electrons. sapub.org These parameters, derived from HOMO and LUMO energies, are valuable for predicting how a molecule like this compound might interact with a biological target, such as through covalent bond formation initiated by the electrophilic isothiocyanate group with nucleophilic residues in a protein. sapub.org

Table 2: Calculated Electronic Parameters for Representative Thiophene Derivatives

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Method | Reference |

| 4-Aminothiophene Derivatives | -5.43 to -6.01 | -3.23 to -3.86 | Varies | DFT | tandfonline.com |

| 5-Aryl Thiophene Sulfacetamide | -7.18 | -4.77 | 2.14 | DFT | researchgate.net |

| Substituted Thiophene 5 | -4.994 | -1.142 | 3.852 | DFT | nih.gov |

| Thiophene Oligomers (general trend) | Increases with chain length | Decreases with chain length | Decreases with chain length | DFT/PM3 | sapub.org |

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a drug target, typically a protein or enzyme. chemrxiv.orgals-journal.com This process significantly reduces the cost and time associated with experimental screening. chemrxiv.org For a target compound like this compound, virtual screening can be employed to explore analogs or entirely new scaffolds with potentially improved biological activity.

Common virtual screening methods include ligand-based and structure-based approaches. Ligand-based methods, such as pharmacophore modeling, use the structural information of known active compounds to identify new molecules with similar features. nih.gov For example, a pharmacophore model could be built based on the key structural motifs of this compound and other active thiophenes. This model would then be used to screen databases for compounds that match the defined 3D arrangement of features essential for activity. nih.gov Structure-based virtual screening, including molecular docking, requires the 3D structure of the biological target. als-journal.com In this approach, candidate molecules are computationally "docked" into the binding site of the target, and their binding affinity and pose are evaluated using scoring functions. nih.govanncaserep.com

Once initial "hits" are identified through virtual screening, the process of lead optimization begins. nih.gov The goal of lead optimization is to modify the structure of a promising lead compound to enhance its potency, selectivity, and pharmacokinetic properties while minimizing toxicity. nih.gov This is an iterative process guided by computational and experimental data. mdpi.com

For thiophene-based compounds, lead optimization strategies often leverage the insights gained from SAR and QSAR studies. nih.govresearchgate.net If a QSAR model indicates that higher ELUMO is beneficial for activity, modifications will focus on adding electron-donating groups to the thiophene ring. nih.gov Molecular docking can guide modifications by revealing how analogs bind within the target's active site, suggesting where to add or remove functional groups to improve key interactions. nih.gov For instance, a study on novel neuraminidase inhibitors discovered a thiophene-containing lead compound through virtual screening; subsequent optimization, which involved extending a part of the molecule into a specific cavity of the enzyme, resulted in a derivative with significantly improved potency. nih.gov An integrated approach combining support vector machine (SVM) models and pharmacophore-based screening successfully identified a thiophene carboxamide as a new potential inhibitor of the PARP1 enzyme, demonstrating the power of these strategies to discover novel chemotypes. nih.gov

Based on a comprehensive review of available scientific literature, there is currently insufficient data to generate a detailed article on the preclinical efficacy of the specific chemical compound This compound according to the requested outline.

Consequently, it is not possible to provide scientifically accurate information or data tables for the following sections as requested:

Preclinical Efficacy Evaluation in in Vitro and in Vivo Research Models

In Vitro Biological Assays for Activity Profiling

Antioxidant Activity

Without dedicated studies on 2-(1-Isothiocyanatopropyl)thiophene, any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy and strict adherence to the specified compound. Further research and publication in peer-reviewed journals are needed to elucidate the specific biological profile of this molecule.

Neuropharmacological Assays (e.g., Monoamine Transporter Function, Receptor Activation)

There is currently no publicly available scientific literature detailing the neuropharmacological profile of this compound. Specifically, no studies were identified that have investigated its effects on monoamine transporter function (such as dopamine, norepinephrine, or serotonin (B10506) transporters) or its activity at various neurotransmitter receptors.

While related heterocyclic compounds, such as (2-Aminopropyl)benzo[β]thiophenes (APBTs), have been evaluated as monoamine transporter ligands with psychedelic-like activity in mice, these findings cannot be extrapolated to this compound due to significant structural differences. Research on APBTs has shown they can inhibit monoamine reuptake and induce substrate release, alongside acting as agonists at 5-HT2 receptor subtypes, which is often associated with the head-twitch response in rodents. However, the unique isothiocyanate group in this compound precludes direct comparison and necessitates specific investigation.

In Vivo Animal Models for Efficacy Studies (Excluding Human Clinical Outcomes, Safety, and Dosage)

This section reviews the evaluation of this compound in various in vivo animal models to assess its therapeutic efficacy across different pathological conditions.

Models for Anti-inflammatory Activity (e.g., Carrageenan-Induced Paw Edema)

No specific studies utilizing the carrageenan-induced paw edema model or other in vivo models to assess the anti-inflammatory activity of this compound have been reported in the available scientific literature.

The carrageenan-induced paw edema model is a standard and widely used method for screening the acute anti-inflammatory effects of novel compounds. The model involves the injection of carrageenan, a phlogistic agent, into the paw of a rodent, which induces a biphasic inflammatory response. The initial phase is characterized by the release of histamine, serotonin, and bradykinins, while the later phase involves the production of prostaglandins (B1171923) and cytokines like TNF-α and IL-1β. The efficacy of a test compound is determined by its ability to reduce the resulting edema. While other thiophene (B33073) derivatives have demonstrated anti-inflammatory properties in such models, specific data for this compound is lacking.

Anti-tumor Efficacy Models (e.g., Patient-Derived Xenograft models, Animal Models of Cancer)

There is no available research documenting the evaluation of this compound in patient-derived xenograft (PDX) models or other established animal models of cancer.

PDX models, which involve the implantation of fresh human tumor tissue into immunodeficient mice, are increasingly utilized in preclinical oncology research. These models are considered to better represent the heterogeneity of human tumors compared to traditional cell line-derived xenografts (CDX). They are powerful tools for assessing the anti-cancer efficacy of new therapeutic agents and can help in identifying mechanisms of drug resistance. Despite the extensive use of these models for a wide range of solid tumors, the anti-tumor potential of this compound has not been reported.

Models for Neurological or Behavioral Effects (e.g., Head-twitch Response in Mice)

No studies have been published that investigate the neurological or behavioral effects of this compound, including its potential to induce the head-twitch response (HTR) in mice.

The head-twitch response is a rapid, side-to-side head movement in rodents that is considered a reliable behavioral proxy for hallucinogenic or psychedelic effects in humans. This response is primarily mediated by the activation of the serotonin 5-HT2A receptor. The HTR assay is frequently used to characterize the structure-activity relationships of psychoactive compounds and to distinguish between hallucinogenic and non-hallucinogenic 5-HT2A agonists. While numerous phenylalkylamine and tryptamine (B22526) derivatives have been assessed using this model, there is no data available for this compound.

Respiratory Disease Models (e.g., Acute Lung Injury in Mice, Asthma Models)

There is a lack of published research on the efficacy of this compound in animal models of respiratory diseases, such as acute lung injury (ALI) or asthma.

Animal models of ALI are designed to mimic the key features of the human condition, which include acute inflammation, endothelial and epithelial injury, and impaired gas exchange. These models can be induced by various stimuli, including the administration of lipopolysaccharide (LPS) or acid. Similarly, asthma models in mice, often induced by allergens like ovalbumin, are used to study airway inflammation and hyperresponsiveness. These models are crucial for evaluating the therapeutic potential of new compounds, but no such evaluations have been reported for this compound.

Preclinical Efficacy of this compound Remains Largely Uncharacterized in Publicly Available Research

While the broader classes of thiophene derivatives and isothiocyanates have been the subject of numerous studies, information detailing the biological activities, mechanistic pathways, and comparative efficacy of this compound is scarce. Thiophene-containing compounds have been investigated for a range of bioactivities, including anticancer, anti-inflammatory, and antimicrobial effects. Similarly, isothiocyanates, such as the well-researched sulforaphane (B1684495) found in cruciferous vegetables, are known for their role in activating the Nrf2 pathway, a key regulator of cellular antioxidant responses.

One commercial vendor lists this compound for sale, suggesting its potential as a research chemical, and notes that isothiocyanates, in general, exhibit interesting biological activities in vitro, positioning them as candidates for further investigation as potential therapeutic agents. evitachem.com Additionally, a study identifying bioactive compounds from the endophytic fungus Trichoderma viride listed 2-(3-Isothiocyanatopropyl) thiophene , a structural isomer, as one of the detected compounds, though no specific biological activity data for this particular molecule was provided in the study.

However, detailed research findings from preclinical studies, including data from in vitro assays on specific cell lines or in vivo results from animal models, are not present in the reviewed literature for this compound. Consequently, a comparative analysis against established research compounds or reference agents cannot be constructed at this time.

The absence of published data prevents the creation of a detailed article on the preclinical efficacy of this compound as per the requested outline. Further research and publication of experimental data are necessary to elucidate the potential therapeutic value of this specific compound.

Advanced Research Techniques and Methodologies for 2 1 Isothiocyanatopropyl Thiophene

Spectroscopic and Spectrometric Characterization Methods in Chemical Research

Spectroscopic and spectrometric techniques are indispensable for the detailed molecular-level investigation of "2-(1-Isothiocyanatopropyl)thiophene". These methods provide fundamental information regarding the compound's atomic connectivity, molecular mass, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of a molecule. For "this compound," both ¹H and ¹³C NMR spectroscopy would be employed to map out the carbon-hydrogen framework.

In ¹H NMR, the chemical shifts, integration, and multiplicity of the proton signals provide a wealth of structural information. The protons on the thiophene (B33073) ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. chemicalbook.com The protons of the propyl chain will resonate in the aliphatic region. The methine proton (CH) adjacent to both the thiophene ring and the isothiocyanate group would likely appear as a multiplet due to coupling with the neighboring methylene (B1212753) (CH₂) and methyl (CH₃) protons. The methylene protons would also exhibit complex splitting patterns, while the terminal methyl protons would likely appear as a triplet.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon atoms of the thiophene ring will have distinct chemical shifts, with the carbon attached to the sulfur atom appearing at a different field than the others. The carbon of the isothiocyanate group (-N=C=S) has a characteristic chemical shift, typically in the range of δ 120-140 ppm. The aliphatic carbons of the propyl chain will appear in the upfield region of the spectrum.

Interactive Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Thiophene H-5 | 7.30 - 7.40 | Doublet of doublets | ~5.1, 1.2 |

| Thiophene H-3 | 7.10 - 7.20 | Doublet of doublets | ~3.6, 1.2 |

| Thiophene H-4 | 6.95 - 7.05 | Doublet of doublets | ~5.1, 3.6 |

| CH-NCS | 4.50 - 4.70 | Triplet of quartets | ~7.5, 7.0 |

| CH₂ | 1.80 - 2.00 | Sextet | ~7.5 |

| CH₃ | 0.90 - 1.10 | Triplet | ~7.5 |

Interactive Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiophene C-2 | 145 - 150 |

| Thiophene C-5 | 127 - 129 |

| Thiophene C-3 | 125 - 127 |

| Thiophene C-4 | 124 - 126 |

| NCS | 130 - 140 |

| CH-NCS | 55 - 60 |

| CH₂ | 28 - 33 |

| CH₃ | 10 - 15 |

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For "this compound," high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of its molecular formula (C₈H₉NS₂).

Electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns that can further confirm the structure. The molecular ion peak [M]⁺ would be observed, and key fragment ions would result from the cleavage of the propyl chain and the thiophene ring. Common fragmentation pathways for thiophene derivatives often involve the loss of the side chain or fragmentation of the thiophene ring itself. arkat-usa.orgresearchgate.net The isothiocyanate group can also lead to specific fragmentation patterns.

Interactive Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Significance |

| 183 | [C₈H₉NS₂]⁺ | Molecular Ion |

| 154 | [M - C₂H₅]⁺ | Loss of ethyl group |

| 126 | [M - NCS]⁺ | Loss of isothiocyanate group |

| 97 | [C₄H₃S-CH₂]⁺ | Thienylmethyl cation |

| 83 | [C₄H₃S]⁺ | Thienyl cation |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nii.ac.jp For "this compound," the most characteristic absorption band would be the strong, broad peak for the isothiocyanate group (-N=C=S) in the range of 2000-2200 cm⁻¹. chempap.org The C-H stretching vibrations of the thiophene ring would appear around 3100 cm⁻¹, while the aliphatic C-H stretches of the propyl group would be observed just below 3000 cm⁻¹. nii.ac.jpglobalresearchonline.net Vibrations associated with the C=C bonds of the thiophene ring are expected in the 1400-1600 cm⁻¹ region. globalresearchonline.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Thiophene and its derivatives typically exhibit strong absorption bands in the UV region. nii.ac.jp The spectrum of "this compound" is expected to show absorptions characteristic of the substituted thiophene ring, likely with a maximum absorption wavelength (λmax) in the range of 230-280 nm, corresponding to π-π* transitions. researchgate.netresearchgate.net

Interactive Table 4: Predicted IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Absorption | Functional Group/Transition |

| Infrared (IR) | 2000-2200 cm⁻¹ (strong, broad) | Isothiocyanate (-N=C=S) stretch |

| Infrared (IR) | ~3100 cm⁻¹ | Aromatic C-H stretch (thiophene) |

| Infrared (IR) | 2850-2960 cm⁻¹ | Aliphatic C-H stretch (propyl) |

| Infrared (IR) | 1400-1600 cm⁻¹ | C=C stretch (thiophene ring) |

| UV-Visible | 230-280 nm | π-π* transition |

Chromatographic Techniques for Purification and Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of "this compound" from reaction mixtures or for purity assessment.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purification and analysis of non-volatile compounds like "this compound". A reversed-phase HPLC method, likely using a C18 column, would be suitable for its analysis. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. frontiersin.orgmdpi.comresearchgate.net Gradient elution may be employed to achieve optimal separation from any impurities. Detection is commonly performed using a UV detector set at the λmax of the compound. mdpi.comresearchgate.net HPLC can be used to determine the purity of a sample by quantifying the peak area of the main component relative to any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org This technique is well-suited for the analysis of volatile and thermally stable compounds. "this compound" is likely to be amenable to GC-MS analysis. The gas chromatograph separates the compound from any volatile impurities based on their boiling points and interactions with the stationary phase of the column. shimadzu.comysi.com The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification and confirmation of the structure of the target compound. researchgate.netnih.gov

Future Research Trajectories and Potential Conceptual Applications of 2 1 Isothiocyanatopropyl Thiophene

Development of Novel Therapeutic Lead Compounds

The structural components of 2-(1-Isothiocyanatopropyl)thiophene suggest its potential as a source for novel therapeutic lead compounds. Thiophene (B33073) and its derivatives are key components in a variety of pharmaceuticals, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.govderpharmachemica.com The isothiocyanate group is also a well-known pharmacophore, contributing to the biological effects of many natural and synthetic compounds.

Exploration of New Chemical Space for Enhanced Potency and Selectivity

Future research could focus on using this compound as a starting point for creating new molecules with improved therapeutic properties. By modifying its structure, scientists can explore new areas of "chemical space" to enhance how strongly and selectively the compound binds to biological targets. mdpi.com This process, known as structure-activity relationship (SAR) analysis, is a cornerstone of drug discovery. For instance, different substituents could be added to the thiophene ring to fine-tune the molecule's electronic and steric properties, potentially leading to more potent and selective drugs. sci-hub.se

Integration into Multi-Target Directed Ligands

Chronic diseases often involve multiple biological pathways. nih.gov A promising strategy in drug development is the creation of multi-target directed ligands (MTDLs), single molecules designed to interact with several targets simultaneously. nih.govnih.gov The thiophene nucleus is a known component in the design of MTDLs. nih.govresearchgate.net Given the diverse biological activities associated with both thiophenes and isothiocyanates, this compound could serve as a valuable building block for developing MTDLs. For example, it could be combined with other pharmacophores to create hybrid molecules that target different aspects of a complex disease, such as both inflammation and cancer. unibo.it

Investigation of Cross-Disciplinary Applications

The potential uses of this compound extend beyond medicine into other scientific and industrial fields.

Agrochemical and Pest Control Research

Thiophene-containing compounds have shown promise as nematicides and fungicides in agriculture. acs.org Isothiocyanates, such as methyl isothiocyanate and allyl isothiocyanate, are known to have insecticidal properties and are used as fumigants. nih.govnih.gov This suggests that this compound could be investigated for its potential as a novel agrochemical for pest and disease control. google.com Research in this area would likely involve testing its efficacy against various agricultural pests and pathogens.

Table 1: Examples of Isothiocyanates and their Toxicity

| Isothiocyanate | Toxicity Type | Target Organism |

|---|---|---|

| Allyl isothiocyanate (AITC) | Fumigant | Stored product pests, fire ants |

| Methyl isothiocyanate (MITC) | Fumigant | Soil-borne pathogens |

| 3-(methylthio) propyl isothiocyanate (3MPITC) | Contact & Fumigant | Fire ants |

Advanced Materials Science Applications (e.g., Polymers, Conductive Materials)

Thiophene is a fundamental building block for conductive polymers, which are materials that can conduct electricity. dtu.dkcmu.edu Polythiophenes and their derivatives are used in a variety of electronic devices, including solar cells, LEDs, and transistors. cmu.eduwikipedia.org The isothiocyanate group can readily react with other molecules, making it useful for creating polymers and modifying surfaces. Therefore, this compound could be explored as a monomer for new types of conductive polymers or as a way to functionalize materials to give them new properties. acs.org Research could focus on polymerizing this compound or grafting it onto surfaces to create novel materials with tailored electronic or optical characteristics. rsc.orgrsc.org

Table 2: Applications of Polythiophenes

| Application | Description |

|---|---|

| Organic Field-Effect Transistors (OFETs) | Used as the active channel material. |

| Polymer Solar Cells | Act as the light-absorbing material. |

| Light-Emitting Diodes (LEDs) | Used as the emissive layer. |

| Sensors | Detect various analytes through changes in conductivity or optical properties. |

Advancements in Sustainable Synthesis of Thiophene Derivatives

The development of environmentally friendly methods for synthesizing chemicals is a growing area of research. nih.gov Traditional methods for producing thiophene derivatives can involve harsh conditions and toxic reagents. rsc.org Future research will likely focus on developing more sustainable synthetic routes to compounds like this compound. This could involve the use of greener solvents, such as ionic liquids or deep eutectic solvents, and metal-free catalytic systems to reduce environmental impact. rsc.orgorganic-chemistry.org Multicomponent reactions, which combine several starting materials in a single step, are also a promising avenue for the efficient and sustainable synthesis of complex thiophene derivatives. nih.govnih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound, while not widely documented, can be conceptually approached through several environmentally benign strategies.

Conventional methods for the synthesis of thiophene derivatives and isothiocyanates often involve the use of hazardous reagents and solvents. Future research should prioritize the development of greener synthetic routes. For instance, the use of solvent-free reactions or the replacement of traditional organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids presents a promising avenue. nih.govnih.gov Microwave-assisted organic synthesis (MAOS) is another powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption. nih.goviucr.orgliverpool.ac.uk The application of MAOS to the synthesis of thiophene-containing heterocycles has been successfully demonstrated and could be adapted for the production of this compound. nih.goviucr.org

Furthermore, the development of catalytic methods, particularly those employing earth-abundant and non-toxic metals, would be a significant advancement. For example, ZnO nanorods have been shown to be an efficient catalyst for the green synthesis of thiophene derivatives in a multicomponent reaction. researchgate.net Exploring similar catalytic systems for the synthesis of the target compound could offer a more sustainable and efficient process.

A conceptual green synthesis of this compound could involve a one-pot reaction from readily available starting materials under microwave irradiation and using a recyclable catalyst, thereby minimizing waste and energy usage.

Table 1: Conceptual Green Chemistry Approaches for this compound Synthesis

| Approach | Description | Potential Advantages |

| Microwave-Assisted Synthesis | Utilizing microwave energy to accelerate the reaction. | Reduced reaction times, increased yields, lower energy consumption. nih.goviucr.org |

| Solvent-Free Reactions | Conducting the synthesis without a solvent medium. | Reduced solvent waste, simplified purification, lower environmental impact. nih.goviucr.orgresearchgate.net |

| Use of Green Solvents | Employing environmentally benign solvents like water or ionic liquids. | Reduced toxicity and environmental pollution. nih.govnih.gov |

| Catalytic Methods | Utilizing catalysts to improve reaction efficiency and selectivity. | Lower reaction temperatures, increased atom economy, potential for catalyst recycling. researchgate.net |

Methodological Innovations in Studying Isothiocyanate-Based Compounds

The accurate and sensitive detection and quantification of isothiocyanates are crucial for understanding their biological fate and mechanism of action. Given the reactive nature of the isothiocyanate group, innovative analytical methods are continuously being developed.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone technique for the analysis of isothiocyanates. acs.orgmdpi.com Recent advancements in ultra-high-performance liquid chromatography (UHPLC) offer improved resolution and faster analysis times. acs.org For a compound like this compound, developing a validated UHPLC-MS/MS method would be essential for its preclinical evaluation. This would involve optimizing chromatographic conditions and mass spectrometric parameters for sensitive and specific detection in biological matrices.

Derivatization strategies are often employed to enhance the stability and detectability of isothiocyanates. acs.org The use of novel derivatizing agents that react specifically with the isothiocyanate group under mild conditions could improve the accuracy of quantification.

Furthermore, advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), can provide detailed structural information and aid in the identification of metabolites of this compound in biological systems. mdpi.com Imaging mass spectrometry could also be conceptually applied to visualize the distribution of the compound and its metabolites within tissues, offering valuable insights into its pharmacokinetic and pharmacodynamic properties.

Table 2: Potential Methodological Innovations for the Study of this compound

| Methodology | Application | Potential Insights |

| UHPLC-MS/MS | Quantification in biological fluids and tissues. | Pharmacokinetic profiling, bioavailability studies. acs.org |

| High-Resolution Mass Spectrometry (HRMS) | Metabolite identification and structural elucidation. | Understanding of metabolic pathways and potential for reactive metabolite formation. mdpi.com |

| Imaging Mass Spectrometry | Visualization of compound distribution in tissues. | Target organ accumulation, correlation of distribution with biological effects. |

| Novel Derivatization Techniques | Enhanced stability and detection sensitivity. | More accurate and reliable quantification in complex matrices. acs.org |

Bridging Preclinical Research to Translational Hypotheses (Conceptual, not Clinical)

While no preclinical data for this compound is currently available, its chemical structure, featuring both a thiophene ring and an isothiocyanate group, allows for the formulation of several conceptual translational hypotheses. Thiophene derivatives are known to possess a wide range of pharmacological activities, and many FDA-approved drugs contain a thiophene moiety. researchgate.net Similarly, isothiocyanates are well-studied for their potential chemopreventive and therapeutic effects. sci-hub.se

A primary conceptual application for this compound could be in the area of oncology. Many isothiocyanates exert their anticancer effects through the induction of phase II detoxification enzymes and the inhibition of phase I enzymes involved in carcinogen activation. The thiophene ring, in this context, could modulate the electronic properties of the isothiocyanate group, potentially enhancing its activity or altering its selectivity towards specific cellular targets. For instance, some thiophene derivatives have been investigated as inhibitors of protein tyrosine phosphatase 4A3 (PTP4A3), an attractive anticancer target. pitt.edu It is conceivable that this compound could act as a dual-action agent, combining the enzyme-modulating effects of the isothiocyanate with the protein-inhibitory potential of the thiophene scaffold.

Another conceptual avenue lies in its potential as an anti-inflammatory agent. The isothiocyanate moiety is known to inhibit pro-inflammatory signaling pathways. The thiophene ring itself is present in several anti-inflammatory drugs. Therefore, this compound could be hypothesized to exhibit synergistic anti-inflammatory effects.

Furthermore, the exploration of this compound as an enzyme inhibitor is a valid translational hypothesis. nih.gov The electrophilic nature of the isothiocyanate group makes it a candidate for covalent modification of enzyme active sites. The thiophene moiety could serve as a recognition element, guiding the molecule to the binding pocket of a specific enzyme. Computational modeling and high-throughput screening could be employed to identify potential protein targets for this compound.

Table 3: Conceptual Translational Hypotheses for this compound

| Therapeutic Area | Conceptual Mechanism of Action | Potential Research Direction |

| Oncology | Modulation of drug-metabolizing enzymes; Inhibition of cancer-related proteins (e.g., kinases, phosphatases). sci-hub.sepitt.edu | In vitro screening against various cancer cell lines; Investigation of effects on key signaling pathways. |

| Anti-inflammatory | Inhibition of pro-inflammatory mediators and signaling pathways. | Evaluation in cellular models of inflammation; Assessment of effects on inflammatory enzyme activity. |

| Enzyme Inhibition | Covalent modification of enzyme active sites; Targeted delivery to specific enzyme pockets. nih.gov | Computational docking studies to identify potential enzyme targets; High-throughput screening against a panel of enzymes. |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-(1-Isothiocyanatopropyl)thiophene, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis of thiophene derivatives often involves Pd-catalyzed cross-coupling reactions (e.g., Stille or Suzuki couplings) to introduce substituents. For this compound, a plausible route includes:

Functionalization of the thiophene core via nucleophilic substitution or coupling reactions to attach the isothiocyanate group.

Use of Pd(PPh₃)₄ as a catalyst in dioxane/H₂O under reflux conditions, as demonstrated in similar thiophene syntheses .

Purification via column chromatography or recrystallization.

Critical factors include inert atmosphere (N₂/Ar), stoichiometric control of isothiocyanate precursors, and reaction temperature (typically 80–110°C). For intermediates, spectroscopic validation (¹H NMR, FT-IR) is essential to confirm structural integrity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm substituent positions and isothiocyanate integration. Thiophene protons typically resonate at δ 6.5–7.5 ppm, while isothiocyanate groups (N=C=S) show distinct IR stretches at ~2050–2150 cm⁻¹ .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for applications in materials science .

- X-ray Crystallography : Resolves stereochemical ambiguities if single crystals are obtainable .

Q. What safety protocols are recommended for handling isothiocyanate-containing compounds like this compound?

- Methodological Answer :

- Use fume hoods and personal protective equipment (gloves, goggles) due to the compound’s potential toxicity and irritancy.

- Avoid exposure to moisture to prevent hydrolysis to toxic H₂S.

- Store under inert gas (N₂) at –20°C to minimize degradation.

- Refer to safety data sheets (SDS) for emergency procedures, including spill management and first aid .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its coupling efficiency in polymer or coordination chemistry?

- Methodological Answer : The thiophene ring’s electron-rich nature facilitates π-π stacking and charge transport. The isothiocyanate group introduces electron-withdrawing effects, altering HOMO/LUMO levels.

- Cyclic Voltammetry (CV) : Measures redox potentials to map electronic coupling efficiency.

- Density Functional Theory (DFT) : Models substituent effects on electronic properties.

- Comparative studies with selenophene or furan analogs (e.g., replacing S with Se/O) reveal heteroatom-dependent coupling trends .

Q. How can researchers resolve contradictions in biological activity data for thiophene derivatives across studies?

- Methodological Answer :

Meta-Analysis : Cross-reference datasets using standardized assays (e.g., MIC for antimicrobial activity).

Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., alkyl chain length, isothiocyanate position) to isolate contributing factors.

Control Experiments : Validate purity (>95% by HPLC) to rule out impurity-driven artifacts .

Q. What strategies mitigate challenges in synthesizing isothiocyanate-functionalized thiophenes with high regioselectivity?

- Methodological Answer :

- Directed Ortho-Metalation : Use directing groups (e.g., –OMe, –CO₂R) to control substitution sites.

- Protecting Groups : Temporarily block reactive sites (e.g., –NH₂) during isothiocyanate installation.

- Iodine-Mediated Cyclization : Achieve tunable heterocycle formation, as demonstrated in isothiochromene synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。